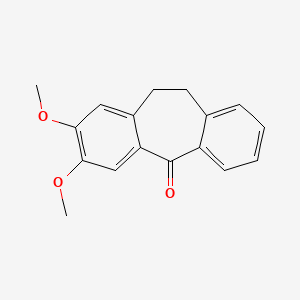
10,11-Dihydro-2,3-dimethoxy-5H-dibenzo(A,D)cyclohepten-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10,11-Dihydro-2,3-Dimethoxy-5H-dibenzo(A,D)cyclohepten-5-on ist eine chemische Verbindung mit der Summenformel C17H16O3 und einem Molekulargewicht von 268,315 g/mol . Diese Verbindung gehört zur Familie der Dibenzo-Cycloheptene und ist bekannt für ihre einzigartigen strukturellen Eigenschaften, darunter zwei Methoxygruppen und ein Cycloheptenon-Ringsystem .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 10,11-Dihydro-2,3-Dimethoxy-5H-dibenzo(A,D)cyclohepten-5-on beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen. Eine gängige Methode beinhaltet die Reaktion von 2,3-Dimethoxybenzaldehyd mit Cycloheptanon in Gegenwart eines starken Säurekatalysators . Die Reaktionsbedingungen erfordern oft das Erhitzen des Gemisches in einem organischen Lösungsmittel wie Toluol oder Xylol für mehrere Stunden, um eine vollständige Cyclisierung sicherzustellen.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Zusätzlich werden Reinigungsschritte wie Umkristallisation oder Chromatographie angewendet, um die Verbindung in hoher Reinheit zu erhalten .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10,11-Dihydro-2,3-dimethoxy-5H-dibenzo(A,D)cyclohepten-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dimethoxybenzaldehyde with cycloheptanone in the presence of a strong acid catalyst . The reaction conditions often require refluxing the mixture in an organic solvent such as toluene or xylene for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Reaktionstypen
10,11-Dihydro-2,3-Dimethoxy-5H-dibenzo(A,D)cyclohepten-5-on durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Chinone oder andere oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Ketongruppe in einen Alkohol umwandeln.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden typischerweise verwendet.
Substitution: Reagenzien wie Brom (Br2) oder Salpetersäure (HNO3) können für Halogenierungs- oder Nitrierungsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Chinonen oder Carbonsäuren.
Reduktion: Bildung von Alkoholen.
Substitution: Bildung von halogenierten oder nitrierten Derivaten.
Wissenschaftliche Forschungsanwendungen
10,11-Dihydro-2,3-Dimethoxy-5H-dibenzo(A,D)cyclohepten-5-on hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Vorläufer bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und Antikrebsaktivitäten.
Medizin: Untersucht auf seine potenziellen therapeutischen Wirkungen und als Leitstruktur für die Medikamentenentwicklung.
Industrie: Wird bei der Herstellung von Farbstoffen, Pigmenten und anderen industriellen Chemikalien verwendet.
Wirkmechanismus
Der Wirkmechanismus von 10,11-Dihydro-2,3-Dimethoxy-5H-dibenzo(A,D)cyclohepten-5-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Beispielsweise kann es bestimmte Enzyme hemmen, die an der Zellproliferation beteiligt sind, und damit Antikrebswirkungen zeigen .
Wirkmechanismus
The mechanism of action of 10,11-Dihydro-2,3-dimethoxy-5H-dibenzo(A,D)cyclohepten-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
5H-Dibenzo[a,d]cyclohepten-5-ol: Ähnliche Struktur, jedoch mit einer Hydroxylgruppe anstelle einer Ketongruppe.
10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-on: Fehlen der Methoxygruppen, die in 10,11-Dihydro-2,3-Dimethoxy-5H-dibenzo(A,D)cyclohepten-5-on vorhanden sind.
Einzigartigkeit
10,11-Dihydro-2,3-Dimethoxy-5H-dibenzo(A,D)cyclohepten-5-on ist aufgrund des Vorhandenseins von Methoxygruppen einzigartig, die seine Reaktivität und biologische Aktivität beeinflussen können. Diese Gruppen können die Löslichkeit der Verbindung verbessern und ihre Wechselwirkung mit biologischen Zielstrukturen erleichtern .
Eigenschaften
CAS-Nummer |
34283-90-4 |
|---|---|
Molekularformel |
C17H16O3 |
Molekulargewicht |
268.31 g/mol |
IUPAC-Name |
5,6-dimethoxytricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-one |
InChI |
InChI=1S/C17H16O3/c1-19-15-9-12-8-7-11-5-3-4-6-13(11)17(18)14(12)10-16(15)20-2/h3-6,9-10H,7-8H2,1-2H3 |
InChI-Schlüssel |
KSQIMFVSAZPMNT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)CCC3=CC=CC=C3C2=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



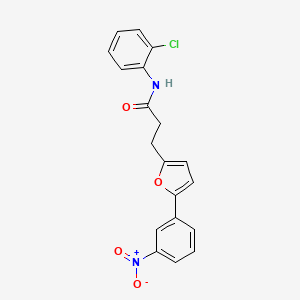

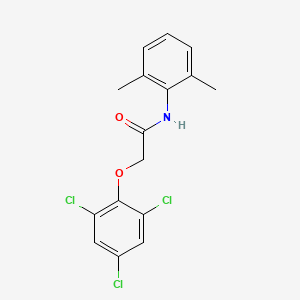
![Acetamide, N-[N-acetyl-S-(4-nitrophenyl)sulfinimidoyl]-](/img/structure/B11960495.png)
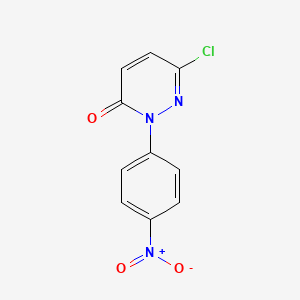
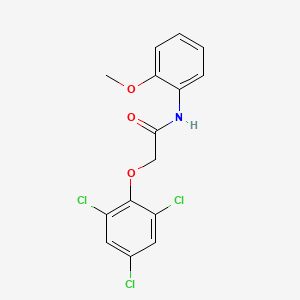
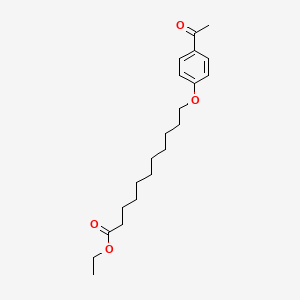
![N'-[(E)-(4-ethylphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11960524.png)
![3-[2-Chloro-5-(trifluoromethyl)phenyl]-1,1-dimethylurea](/img/structure/B11960528.png)
![N'-[(E,2E)-3-(2-Nitrophenyl)-2-propenylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B11960531.png)
![3-[(2-Methylphenyl)amino]propanenitrile](/img/structure/B11960537.png)


